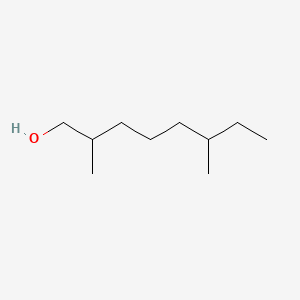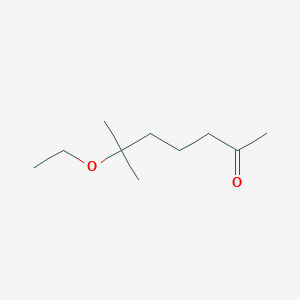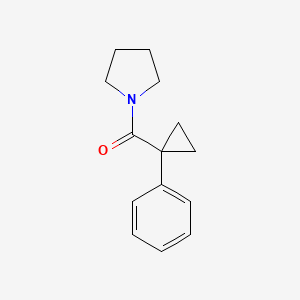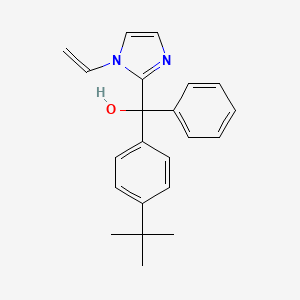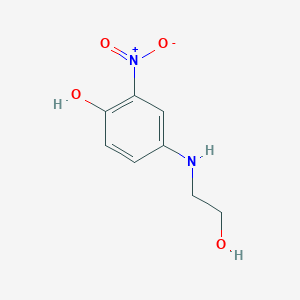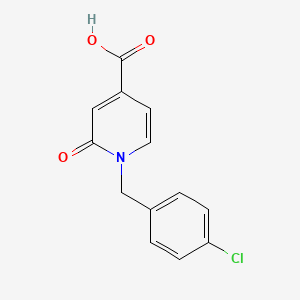![molecular formula C18H22O2 B8676369 [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B8676369.png)
[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol: is an organic compound characterized by a phenyl ring substituted with a benzyloxy group and a methanol group The presence of the tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-tert-butylphenol and benzyl chloride.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo further reduction to form corresponding hydrocarbons.
Substitution: The benzyloxy group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry:
Material Science: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the methanol group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
4-tert-Butylphenol: Lacks the benzyloxy and methanol groups, making it less versatile in chemical reactions.
Benzyl Alcohol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylbenzyl Alcohol: Similar but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness:
- The combination of the tert-butyl, benzyloxy, and methanol groups in [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol provides a unique set of steric and electronic properties, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-11,19H,12-13H2,1-3H3 |
InChI Key |
SFMRLDLUMUTYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


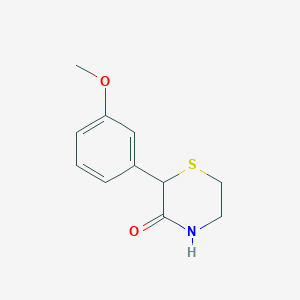

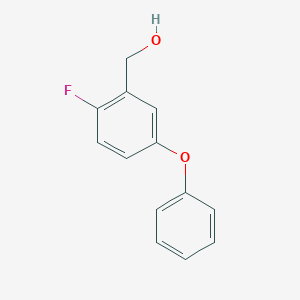
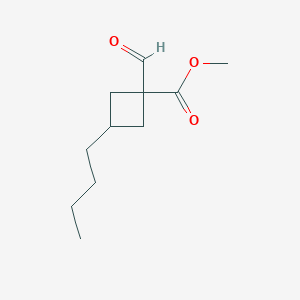
![4-{6-[8-Cyclopentyl-6-(1-ethoxy-vinyl)-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino]-pyridin-3-yl}-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8676315.png)

